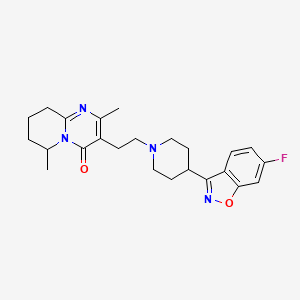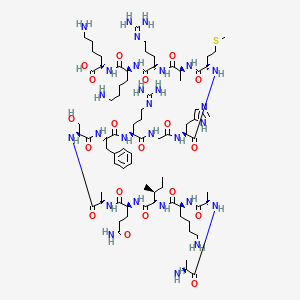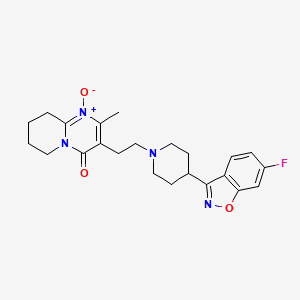![molecular formula C6H5NO2 B583818 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) CAS No. 155121-80-5](/img/no-structure.png)
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is a special chemical compound . It belongs to a new class of compounds synthesized for the treatment of hyper-proliferative pathologies, including neoplasms .
Synthesis Analysis
The synthesis of such compounds involves various methods including tandem heterocyclization using 2-aminoethanols, the use of catalysts, α-C−H functionalization, as well as reactions with microwave activation . For example, 3 Н -furan-2-ones and 2-aminoethan1-ol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7а-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles .Molecular Structure Analysis
The molecular structure of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is complex. It is a tetracyclic heterocycle which consists of a pyrrole ring fused to a carbazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) are centered on tandem heterocyclization reactions . Photocyclization of 2,5-dimethyl-3- (pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in CH 2 Cl 2 using irradiation at 458 or 542 nm wavelengths produced 5,8-dimethyl-1,2,3,3a-tetrahydropyrrolo [2,1- b ] [1,3]benzoxazol-7-ol in a quantitative yield .Physical and Chemical Properties Analysis
The physical and chemical properties of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) include its molecular weight, density, melting point, boiling point, and molecular formula .Mécanisme D'action
The mechanism of action studies showed the ability of the new [1,2]oxazoles to arrest cells in the G2/M phase in a concentration-dependent manner and to induce apoptosis through the mitochondrial pathway . The most active compounds inhibited tubulin polymerization, with IC 50values of 1.9−8.2 μM, and appeared to bind to the colchicine site .
Propriétés
Numéro CAS |
155121-80-5 |
|---|---|
Formule moléculaire |
C6H5NO2 |
Poids moléculaire |
123.111 |
InChI |
InChI=1S/C6H5NO2/c1-5-6(9-5)4-2-8-3-7(1)4/h1H,2-3H2 |
Clé InChI |
HEQOPMKIMNBOKP-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CN2CO1)O3 |
Synonymes |
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)
![L-[2-13C]glucose](/img/structure/B583748.png)
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)



